molecular formula C17H19NO3S B2957094 N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide CAS No. 877649-91-7

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide

Cat. No. B2957094
CAS RN: 877649-91-7
M. Wt: 317.4
InChI Key: YMACJXBSJAYIJH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide, also known as ML352, is a small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of oxazole-5-carboxamide derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Compounds

Research focuses on developing new synthetic routes and methodologies for producing various compounds with potential biological activities. For instance, compounds have been synthesized for potential use as inhibitors in biological pathways or as candidates for drug development due to their selective inhibition properties against specific targets (Schroeder et al., 2009).

Characterization and Modification

Detailed characterization and subsequent modification of chemical compounds to explore their biological activities or to improve their physicochemical properties are common themes. This includes investigations into their cytotoxicity against various cell lines, aiming to find compounds with potential therapeutic applications (Hassan et al., 2014).

Biological Applications

Potential Therapeutic Agents

Some studies delve into the synthesis of compounds for evaluation as anti-inflammatory and analgesic agents, highlighting the interest in discovering new medications for treating chronic conditions (Abu‐Hashem et al., 2020).

Investigation of Biological Mechanisms

Research also extends to understanding the biological mechanisms of action of certain compounds, such as investigating their role as inhibitors of specific enzymes or their interaction with biological targets, which can lead to the development of new therapeutic strategies (Lee et al., 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-14-6-4-13(5-7-14)18-16(19)17(8-10-21-11-9-17)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMACJXBSJAYIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325757
Record name N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide

CAS RN

877649-91-7
Record name N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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